N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-4-carboxamide
Description
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a carboxamide group, a hydroxypropyl chain, and a dichlorophenoxy moiety
Properties
IUPAC Name |
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-8-10(6-18-19-8)14(21)17-5-9(20)7-22-12-4-2-3-11(15)13(12)16/h2-4,6,9,20H,5,7H2,1H3,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIPWAPKQXZFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)NCC(COC2=C(C(=CC=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the 2,3-dichlorophenoxypropyl intermediate, which is then reacted with a pyrazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-N’,N’-dipropylpentanediamide
- (2S)-N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-2-[(2-fluorobenzene)sulfonamido]propanamide
Uniqueness
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both a hydroxypropyl chain and a dichlorophenoxy moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
